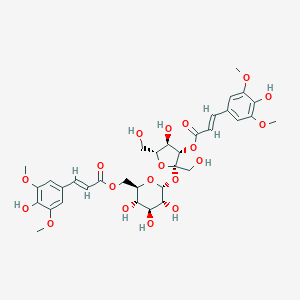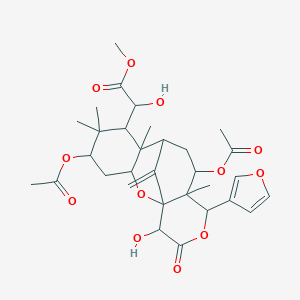![molecular formula C22H18BrNO6 B236698 Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate, also known as DMBAI, is a synthetic compound that has been widely used in scientific research. DMBAI belongs to the class of naphthoylindole compounds, which are structurally similar to cannabinoids found in marijuana. DMBAI has been shown to have potential therapeutic applications in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders. In
Mécanisme D'action
The exact mechanism of action of Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate is not fully understood. However, it has been suggested that this compound exerts its effects by binding to and activating the cannabinoid receptors in the body. Cannabinoid receptors are found throughout the body and play a role in various physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, this compound may modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been found to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which suggests its potential use as an anti-metastatic agent. In addition, this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be controlled. This compound has also been shown to have low toxicity in animal studies, which makes it a potential candidate for further preclinical and clinical studies. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. In addition, this compound has not been extensively studied in humans, which limits its potential use in clinical settings.
Orientations Futures
For Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate research include investigating its anti-tumor effects in vivo, identifying potential targets for its therapeutic effects, and investigating its potential use in combination with other anti-cancer agents.
Méthodes De Synthèse
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate can be synthesized through a multi-step process involving the reaction of 5-aminophthalic acid with 4-bromo-3-methoxy-2-naphthoyl chloride. The resulting intermediate is then reacted with dimethyl sulfate to form this compound. The synthesis of this compound has been reported in several scientific publications, and the compound has been synthesized using different methods with varying yields.
Applications De Recherche Scientifique
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. In addition, this compound has been shown to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C22H18BrNO6 |
|---|---|
Poids moléculaire |
472.3 g/mol |
Nom IUPAC |
dimethyl 5-[(4-bromo-3-methoxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H18BrNO6/c1-28-19-17(11-12-6-4-5-7-16(12)18(19)23)20(25)24-15-9-13(21(26)29-2)8-14(10-15)22(27)30-3/h4-11H,1-3H3,(H,24,25) |
Clé InChI |
CPWLVLSCANVQTJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)Br |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)


